molecular formula C12H12O4 B1312844 Methyl 2-(7-methoxybenzofuran-3-yl)acetate CAS No. 39581-49-2

Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Cat. No. B1312844
CAS RN: 39581-49-2
M. Wt: 220.22 g/mol
InChI Key: KFYZUXHQZPYTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(7-methoxybenzofuran-3-yl)acetate” is a chemical compound with the molecular formula C12H12O4 . It has a molecular weight of 220.22 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

“Methyl 2-(7-methoxybenzofuran-3-yl)acetate” is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Optical Properties of Derivatives

A study by Jiang et al. (2012) explored the synthesis of novel derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, focusing on their optical properties. These compounds, including similar derivatives of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, showed variations in absorption maxima depending on their substituents, which could have implications in spectroscopy and materials science (Jiang et al., 2012).

Synthesis of Dibenzofurandiols

Carvalho and Sargent (1984) described the synthesis of dibenzofurandiols through the annelation of benzofurans, including compounds like Methyl 2-(7-methoxybenzofuran-3-yl)acetate. This process is significant in organic chemistry for producing complex molecular structures (Carvalho & Sargent, 1984).

Novel Anticholinesterases

Luo et al. (2005) synthesized compounds based on the molecular skeletons of furobenzofuran, which is structurally related to Methyl 2-(7-methoxybenzofuran-3-yl)acetate. These compounds were potent inhibitors of acetyl- or butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases (Luo et al., 2005).

Acylations of Benzofuran Derivatives

A study by Yamaguchi et al. (1984) investigated the acylations of 2-isopropenyl-2,3-dihydrobenzofurans, closely related to Methyl 2-(7-methoxybenzofuran-3-yl)acetate. Their research contributes to a deeper understanding of the chemical behavior of benzofuran derivatives in synthetic organic chemistry (Yamaguchi et al., 1984).

Potential Herbicides

Araniti et al. (2014) discovered a new class of potential herbicides based on isobenzofuran-1-imines, structurally related to Methyl 2-(7-methoxybenzofuran-3-yl)acetate. Their study provides insights into the development of synthetic herbicides and their effects on plant physiology (Araniti et al., 2014).

Antitumor Agents Inhibiting Tubulin Polymerization

Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, which are structurally related to Methyl 2-(7-methoxybenzofuran-3-yl)acetate, evaluating their potential as antitumor agents. These compounds showed promising activity in inhibiting tubulin polymerization, a crucial process in cancer cell division (Pieters et al., 1999).

properties

IUPAC Name

methyl 2-(7-methoxy-1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYZUXHQZPYTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC=C2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465803
Record name Methyl 2-(7-methoxybenzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(7-methoxybenzofuran-3-yl)acetate

CAS RN

39581-49-2
Record name Methyl 2-(7-methoxybenzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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